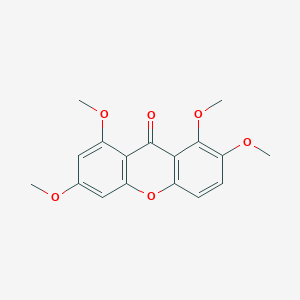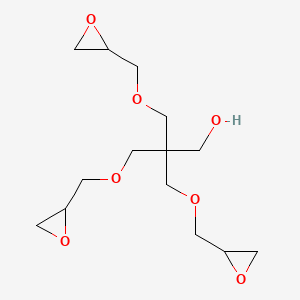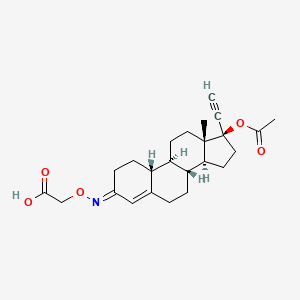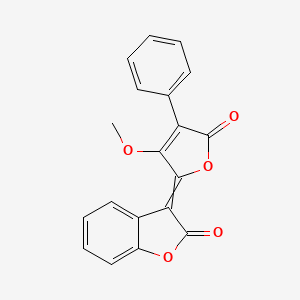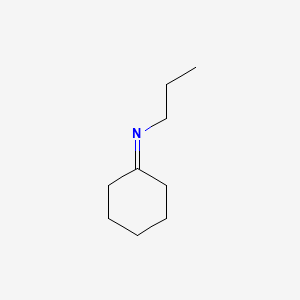
1-Propanamine, N-cyclohexylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group attached to a cyclohexylidene moiety
Métodos De Preparación
The synthesis of 1-Propanamine, N-cyclohexylidene- can be achieved through several methods. One common approach involves the reaction of 1-propanamine with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Propanamine, N-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanamine, N-cyclohexylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N-cyclohexylidene- involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Propanamine, N-cyclohexylidene- can be compared with other similar compounds such as:
1-Propanamine: A simpler amine with a propanamine group.
Cyclohexylamine: An amine with a cyclohexyl group.
N-Cyclohexylidene-1-propanamine: A closely related compound with similar structural features. The uniqueness of 1-Propanamine, N-cyclohexylidene- lies in its combined structural elements, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
22668-89-9 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-propylcyclohexanimine |
InChI |
InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2-8H2,1H3 |
Clave InChI |
SIJQHZADOOBQMG-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


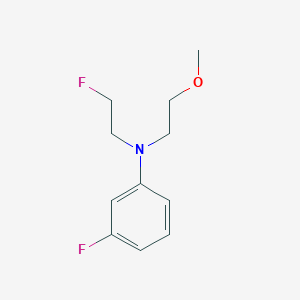

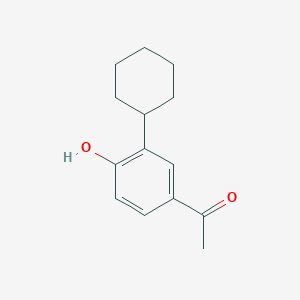
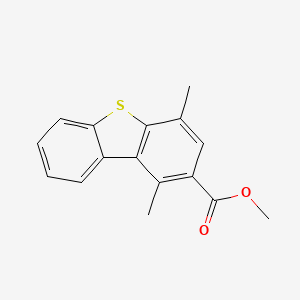
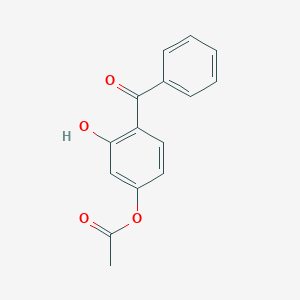
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
